molecular formula C18H21N3O2S3 B2490310 N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1448047-26-4

N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

Cat. No.: B2490310
CAS No.: 1448047-26-4
M. Wt: 407.57
InChI Key: DKCQIRPDNBXVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3O2S3 and its molecular weight is 407.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[5-(2-cyclopentylsulfanylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S3/c22-16(11-25-13-3-1-2-4-13)21-7-5-14-15(9-21)26-18(19-14)20-17(23)12-6-8-24-10-12/h6,8,10,13H,1-5,7,9,11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCQIRPDNBXVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article synthesizes available research findings related to its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a thiazolo-pyridine core with thiophene and cyclopentylthio substituents. Its molecular formula is C₁₅H₁₈N₂O₂S₃, and it has a molecular weight of 366.50 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Antiproliferative Activity : Several studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds containing thiophene rings have shown to inhibit cell proliferation in various cancer cell lines.

The proposed mechanisms through which this compound may exert its effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been documented to disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
  • Induction of Apoptosis : Studies suggest that these compounds can activate caspases (caspase 3, 8, and 9), which are critical for the execution phase of apoptosis.
  • Cell Cycle Arrest : The compound has shown potential in inducing G2/M phase arrest in treated cells.

Anticancer Activity

A study evaluating a series of thiophene derivatives demonstrated that compounds similar to this compound exhibited potent antiproliferative effects against various cancer cell lines. Notably:

  • GI50 Values : The growth inhibition at 50% concentration (GI50) was found to be in the low micromolar range (1.06–6.51 μM) across multiple cell lines such as MDA-MB-231 and CAKI-1.
Cell LineGI50 (μM)TGI (μM)LC50 (μM)
MDA-MB-2311.060.564>70
CAKI-12.014.19>70
A5490.69--

In Vivo Studies

In vivo studies using murine models have supported the efficacy of these compounds in reducing tumor growth compared to untreated controls. For example:

  • Tumor Growth Reduction : Compound treatments led to significant reductions in tumor volume in CT26 murine models.

Preparation Methods

Cyclocondensation Strategy

The core synthesis begins with a pyridine or piperidine precursor. For example, a thiourea derivative reacts with a cyanide source (e.g., KCN) under acidic conditions to form the thiazole ring. The reaction proceeds via nucleophilic attack of the sulfur on a carbonyl group, followed by cyclization (Figure 1).

Representative Procedure :

  • A mixture of 3-aminopyridine derivative (1.0 equiv), carbon disulfide (1.2 equiv), and KCN (1.5 equiv) in ethanol is refluxed for 12 hours.
  • The intermediate undergoes acid-catalyzed cyclization to yield the thiazolo[5,4-c]pyridine core.
  • Purification via recrystallization from ethanol affords the product in 65–72% yield.

Functionalization at Position 5: 2-(Cyclopentylthio)Acetyl Group Installation

The cyclopentylthioacetyl moiety is introduced via nucleophilic substitution or thiol-ene chemistry.

Nucleophilic Substitution Route

A chloroacetyl intermediate at position 5 reacts with cyclopentylthiol under basic conditions.

Synthetic Steps :

  • Chloroacetylation : The thiazolo core is treated with chloroacetic anhydride in dichloromethane to install a chloroacetyl group.
  • Thiol Substitution : Cyclopentylthiol (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 hours yield the thioether (68% yield).

Alternative Thiol-Acetylation

A pre-formed mercaptoacetyl derivative reacts with cyclopentyl bromide via SN2 mechanism.

Integrated Synthetic Route

Combining the above steps, the full synthesis proceeds as follows:

  • Core Formation : Synthesize 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-amine via thiourea cyclization.
  • Carboxamide Installation : Couple with thiophene-3-carbonyl chloride.
  • Thioether Formation : Introduce 2-(cyclopentylthio)acetyl via chloroacetylation and substitution.

Table 1: Reaction Conditions and Yields

Step Reagents/Conditions Yield (%)
Core Cyclization KCN, EtOH, reflux 68
Amide Coupling Thiophene-3-COCl, EDCl, HOBt, DMF 83
Thioether Formation ClCH₂COCl, then cyclopentylthiol, K₂CO₃, DMF 68

Mechanistic and Optimization Insights

Rate-Limiting Steps

Density functional theory (DFT) studies on analogous systems reveal that cyclization steps (e.g., thiazole ring formation) exhibit activation barriers of ~28 kcal/mol, necessitating elevated temperatures or catalytic promotion.

Solvent and Base Effects

  • DMF enhances nucleophilicity in substitution reactions.
  • Morpholine or triethylamine aids in deprotonation during Michael additions or cyclizations.

Challenges and Solutions

  • Regioselectivity : Use of directing groups (e.g., nitro) ensures functionalization at desired positions.
  • Purification : Silica gel chromatography (acetone/hexane) or recrystallization (ethanol/water) resolves intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.